Licobichalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

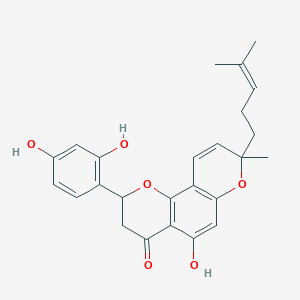

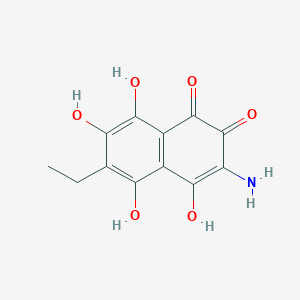

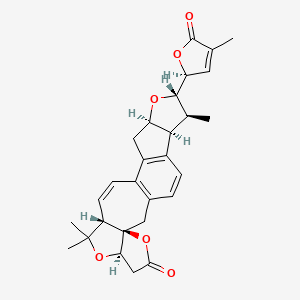

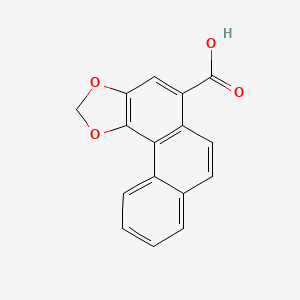

Licobichalcone is a natural product found in Glycyrrhiza uralensis with data available.

科学的研究の応用

1. Identification and Isolation

Licobichalcone, a novel biflavonoid, has been isolated from the roots of Glycyrrhiza uralensis, revealing its unique chemical structure through spectroscopic evidence (Bai et al., 2003).

2. Immunomodulatory Effects

Research demonstrates that licochalcone A (LicoA) exhibits immunomodulatory effects, impacting the production of various cytokines and inflammatory mediators in experimental models of autoimmune diseases (Fontes et al., 2014).

3. Anti-Inflammatory Activity

Synthesis of licochalcone analogues has shown potential for increased anti-inflammatory activity. These derivatives have been compared for their ability to suppress nitric oxide production, indicating a range of therapeutic potentials (Kim et al., 2014).

4. Role in Alleviating Colitis

Licochalcone A has been found effective in alleviating symptoms of dextran sulphate sodium-induced ulcerative colitis in mice. This effect is linked to the modulation of NF-κB and Nrf2 pathways, which are crucial in inflammatory responses (Liu et al., 2018).

5. Glucose Tolerance and Chronic Inflammation

Licochalcone F has been studied for its role in alleviating glucose tolerance and chronic inflammation in diet-induced obese mice, suggesting its potential use in managing type 2 diabetes and obesity-related inflammation (Bak et al., 2016).

6. Anti-Inflammatory Efficacy in Skin Care

Clinical trials have shown that Licochalcone A, with its anti-inflammatory properties, can be beneficial in skin care, especially for sensitive or irritated skin, indicating its therapeutic potential in dermatology (Kolbe et al., 2006).

7. Antioxidative Properties

Studies on Licochalcone A highlight its antioxidative properties, demonstrating its protective role against oxidative stress in various cell models. This is linked to the modulation of the Nrf2 pathway, crucial for cellular defense mechanisms (Lv et al., 2015).

8. Anti-Inflammatory Properties in Ocular Inflammation

Research has explored the development of nanoparticles incorporating Licochalcone-A for treating ocular inflammation, focusing on enhancing its solubility and bioavailability (Galindo et al., 2022).

特性

製品名 |

Licobichalcone |

|---|---|

分子式 |

C32H26O10 |

分子量 |

570.5 g/mol |

IUPAC名 |

[(1S,2S)-1-(3,4-dihydroxy-2-methoxyphenyl)-6,7-dihydroxy-3-(4-hydroxybenzoyl)-8-methoxy-1,2-dihydronaphthalen-2-yl]-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C32H26O10/c1-41-31-20(11-12-22(35)29(31)39)25-24-17(14-23(36)30(40)32(24)42-2)13-21(27(37)15-3-7-18(33)8-4-15)26(25)28(38)16-5-9-19(34)10-6-16/h3-14,25-26,33-36,39-40H,1-2H3/t25-,26+/m0/s1 |

InChIキー |

WJSPTHUPUYBNNI-IZZNHLLZSA-N |

異性体SMILES |

COC1=C(C=CC(=C1O)O)[C@@H]2[C@@H](C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |

正規SMILES |

COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |

同義語 |

licobichalcone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

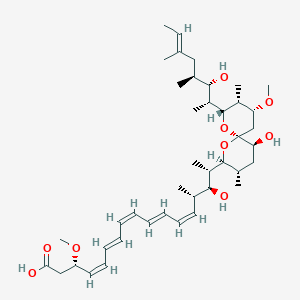

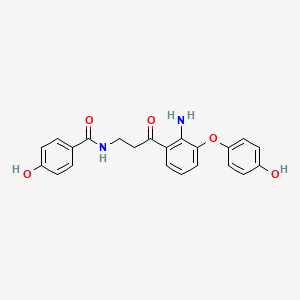

![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)

![methyl (1R,4aS,7aR)-7-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1246198.png)